REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].CC(C)([O-])C.[K+].[CH2:18]([O:20][C:21](=[O:24])[CH2:22]Br)[CH3:19].O>CN(C)C=O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:22][C:21]([O:20][CH2:18][CH3:19])=[O:24])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst cooling with ice
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for a further 16 hours at ambient temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off in vacuo
|
Type
|
ADDITION
|
Details
|
the residue is taken up with a mixture of 500 ml of ethyl acetate, 250 ml of tetrahydrofuran and 750 ml of water
|
Type
|
WASH
|
Details
|
the organic phase is washed with saturated saline solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases are extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography (neutral aluminium oxide; eluant:methylene chloride)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |